An In-depth Technical Guide on the Mechanism of Action of MS8511, a First-in-Class Covalent Inhibitor of G9a/GLP
An In-depth Technical Guide on the Mechanism of Action of MS8511, a First-in-Class Covalent Inhibitor of G9a/GLP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of MS8511, a novel, first-in-class covalent inhibitor of the highly homologous protein lysine (B10760008) methyltransferases G9a and GLP. MS8511, also referred to as compound 8, offers a potent and irreversible means of studying the biological functions of G9a and GLP and presents a promising avenue for therapeutic development, particularly in oncology.
Core Mechanism of Action
MS8511 acts as a covalent, irreversible inhibitor of G9a (also known as EHMT2) and its paralogue GLP (G9a-like protein, or EHMT1).[1][2] These enzymes are pivotal in gene regulation through their catalysis of mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression.[1]
The inhibitory action of MS8511 is achieved by targeting a specific cysteine residue located within the substrate-binding site of these enzymes.[1][2] X-ray crystallography has confirmed that MS8511 covalently modifies Cys1098 in G9a and the equivalent Cys1186 in GLP.[1] This covalent modification results in the irreversible inactivation of the methyltransferase activity of G9a and GLP.
Kinetic studies have revealed that MS8511 exhibits a potential kinetic preference for covalently modifying G9a over GLP.[1][2] This covalent binding mechanism contributes to its improved potency in both enzymatic and cellular assays when compared to noncovalent G9a/GLP inhibitors like UNC0642.[1][2][3]
The inhibition of G9a and GLP by MS8511 leads to a reduction in the levels of H3K9 dimethylation within cells, which in turn can modulate gene expression and inhibit the proliferation of cancer cells.[1] Furthermore, MS8511 has demonstrated excellent selectivity for G9a and GLP over a panel of 21 other protein lysine methyltransferases (PKMTs) and protein arginine methyltransferases (PRMTs).[1]
Signaling Pathway
The primary signaling pathway affected by MS8511 is the G9a/GLP-mediated histone methylation pathway. By inhibiting G9a and GLP, MS8511 prevents the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to histone H3. This leads to a decrease in H3K9me1 and H3K9me2 levels, which can de-repress the transcription of certain genes, ultimately impacting cellular processes such as proliferation and differentiation.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the activity and selectivity of MS8511.
Table 1: In Vitro Potency of MS8511 and Comparative Compounds
| Compound | Target | IC50 (nM) | Assay Type |
| MS8511 (8) | G9a | 2.5 ± 0.3 | Scintillation Proximity Assay |
| MS8511 (8) | GLP | 4.9 ± 0.5 | Scintillation Proximity Assay |
| UNC0642 | G9a | 15 ± 2 | Scintillation Proximity Assay |
| UNC0642 | GLP | 28 ± 3 | Scintillation Proximity Assay |
Data extracted from studies on the discovery of MS8511. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 2: Cellular Activity of MS8511
| Compound | Cell Line | EC50 (nM) for H3K9me2 Reduction |
| MS8511 (8) | PC-3 | 180 ± 20 |
| UNC0642 | PC-3 | 450 ± 50 |
EC50 values represent the concentration of the compound that gives a half-maximal response in reducing cellular H3K9 dimethylation levels.
Table 3: Covalent Modification of G9a by MS8511
| Time (min) | % G9a Adduct Formation |
| 0 | Not Detected |
| 15 | 25 |
| 30 | 48 |
| 60 | 75 |
| 120 | 95 |
Data obtained from mass spectrometry-based assays monitoring the formation of the covalent adduct between G9a and MS8511 over time.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Experimental Workflow for Characterizing MS8511
1. Scintillation Proximity Assay (SPA) for G9a/GLP Inhibition
-
Principle: This assay measures the enzymatic activity of G9a/GLP by quantifying the transfer of a radiolabeled methyl group from [³H]-SAM to a biotinylated histone H3 peptide substrate.
-
Protocol:
-
Reactions are performed in a 384-well plate containing G9a or GLP enzyme, the biotinylated H3 peptide, and varying concentrations of the inhibitor (MS8511).
-
The reaction is initiated by the addition of [³H]-SAM.
-
After incubation, the reaction is quenched.
-
Streptavidin-coated SPA beads are added to the wells. These beads bind to the biotinylated H3 peptide.
-
When a [³H]-methyl group is transferred to the peptide, the radiolabel is brought into close proximity to the scintillant in the SPA bead, generating a light signal.
-
The signal is detected using a microplate scintillation counter.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Mass Spectrometry-based Covalent Modification Assay
-
Principle: This assay directly measures the formation of the covalent adduct between the enzyme (G9a or GLP) and the inhibitor (MS8511) over time.
-
Protocol:
-
The G9a or GLP protein is incubated with MS8511 at a specific concentration.
-
At various time points, aliquots of the reaction mixture are taken and the reaction is quenched.
-
The protein samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the mass of the intact protein.
-
The formation of the covalent adduct is identified by a mass shift corresponding to the molecular weight of MS8511.
-
The percentage of G9a adduct is calculated as: (G9a adduct / (G9a + G9a adduct)) × 100.[1]
-
3. Cellular H3K9 Dimethylation Assay
-
Principle: This assay quantifies the levels of H3K9me2 in cells treated with MS8511 to determine its cellular potency.
-
Protocol:
-
Cancer cells (e.g., PC-3) are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with a range of concentrations of MS8511 or a control compound for a specified period (e.g., 48-72 hours).
-
Histones are extracted from the cells.
-
H3K9me2 levels are quantified using an enzyme-linked immunosorbent assay (ELISA) or by Western blotting with an antibody specific for H3K9me2.
-
Total histone H3 levels are also measured for normalization.
-
EC50 values are calculated by plotting the percentage of H3K9me2 reduction against the inhibitor concentration.
-
4. X-ray Crystallography
-
Principle: This technique is used to determine the three-dimensional structure of the G9a/GLP enzyme in complex with the inhibitor at atomic resolution, confirming the covalent binding mode.
-
Protocol:
-
The catalytic domain of G9a or GLP is expressed and purified.
-
The purified protein is co-crystallized with the inhibitor (a compound related to MS8511 was used for the structural studies).
-
The resulting crystals are subjected to X-ray diffraction.
-
The diffraction data is processed to generate an electron density map, which is then used to build and refine the atomic model of the protein-inhibitor complex.
-
The final structure confirms the covalent bond formation between the inhibitor and the specific cysteine residue in the active site.[1]
-
References
- 1. Discovery of the First-in-Class G9a/GLP Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the First-in-Class G9a/GLP Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Discovery of the First-in-Class G9a/GLP Covalent Inhibitors - American Chemical Society - Figshare [acs.figshare.com]
